molecular formula C14H22O3Si B3046176 Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate CAS No. 120687-94-7

Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate

Cat. No. B3046176
Key on ui cas rn: 120687-94-7
M. Wt: 266.41 g/mol
InChI Key: QTPQDOOFCLYBBG-UHFFFAOYSA-N
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Patent
US06348478B1

Procedure details

1.53 g of 3-hydroxybenzoic acid methyl ester and 1.69 g of imidazole were placed in a 50 ml flask, and a gas in the reaction system was replaced with nitrogen. 5 ml of DMF was added into the flask and stirred at 0° C. The obtained solution was mixed with 1.57 g of t-butyldimethylsilyl chloride, heated up to room temperature, simultaneously stirred overnight, and then mixed with a saturated aqueous solution of ammonium chloride to stop the reaction. The reaction solution was extracted with diethyl ether, and the obtained organic layer was sequentially washed with water, a saturated aqueous solution of potassium hydrogen sulfate and a saturated aqueous solution of sodium chloride and then dried over magnesium sulfate. The solvent was distilled away under reduced pressure to obtain 1.69 g of the title compound. Yield: 98%.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[CH:5]=1.N1C=CN=C1.[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18].[Cl-].[NH4+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18])[CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)O)=O
Name
Quantity
1.69 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated up to room temperature, simultaneously stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with diethyl ether
WASH
Type
WASH
Details
the obtained organic layer was sequentially washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of potassium hydrogen sulfate and a saturated aqueous solution of sodium chloride and then dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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